molecular formula C6H10O4 B2735020 Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid CAS No. 1903428-52-3

Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid

Cat. No.: B2735020
CAS No.: 1903428-52-3
M. Wt: 146.142
InChI Key: GBZYAZAPURJGQP-RFZPGFLSSA-N
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Description

Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid: is an organic compound characterized by a tetrahydrofuran ring with a hydroxyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.

    Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the desired position on the tetrahydrofuran ring.

    Acetic Acid Addition: The hydroxylated intermediate is then reacted with acetic acid or an acetic acid derivative to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

    2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)butanoic acid: Contains a butanoic acid moiety.

Uniqueness: Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid is unique due to its specific combination of the tetrahydrofuran ring and acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5-3-10-2-4(5)1-6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZYAZAPURJGQP-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903428-52-3
Record name rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid
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